molecular formula C21H32N4O11P2 B3046123 Vapendavir (diphosphate) CAS No. 1198151-75-5

Vapendavir (diphosphate)

Cat. No.: B3046123
CAS No.: 1198151-75-5
M. Wt: 578.4 g/mol
InChI Key: MIUFDXZDQWMWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTA798 (diphosphate) involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of BTA798 (diphosphate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .

Chemical Reactions Analysis

Types of Reactions

BTA798 (diphosphate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions can be used to replace specific functional groups with other groups to study the structure-activity relationship.

Common Reagents and Conditions

Common reagents used in the reactions involving BTA798 (diphosphate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions are typically derivatives of BTA798 (diphosphate) with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the antiviral activity of the compound .

Scientific Research Applications

BTA798 (diphosphate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pleconaril: Another antiviral compound that targets the viral capsid of human rhinovirus.

    Rupintrivir: An antiviral compound that inhibits the protease of human rhinovirus.

    Enviroxime: An antiviral compound that inhibits the replication of enteroviruses by targeting the viral RNA polymerase.

Uniqueness of BTA798 (diphosphate)

BTA798 (diphosphate) is unique in its potent antiviral activity against human rhinovirus and its ability to inhibit the replication of multiple strains of the virus with low effective concentration values (EC50: 0.5-1.4 μM) . Additionally, the diphosphate form of the compound offers better water solubility and stability compared to its free form .

Biological Activity

Vapendavir, also known as BTA-798, is an orally active antiviral compound primarily targeting human rhinoviruses (HRVs) and other enteroviruses. This article explores its biological activity, including mechanisms of action, clinical trial results, and comparative efficacy against various viral strains.

Vapendavir functions as a capsid-binding inhibitor , specifically targeting the VP1 protein of HRVs. By binding to the hydrophobic pocket within the VP1 protein, vapendavir disrupts the capsid's ability to attach to cell surface receptors, ultimately inhibiting the release of viral RNA into host cells during the uncoating process. This mechanism effectively halts viral replication and spread.

Efficacy Against Viral Strains

Vapendavir has demonstrated significant antiviral activity across various studies:

  • HRV Types : It exhibits a potent half-maximal effective concentration (EC50) of 5.8 ng/mL (15.2 nM) against over 100 HRV serotypes, showcasing its broad-spectrum efficacy .
  • Enteroviruses : In addition to HRVs, vapendavir has shown activity against enteroviruses such as EV-A71 and poliovirus types 1, 2, and 3 .

Comparative Efficacy Table

Virus TypeEC50 (ng/mL)Notes
Human Rhinovirus5.8Broad-spectrum activity against 100+ serotypes
Enterovirus A71Not specifiedSignificant antiviral activity observed
PoliovirusNot specifiedEffective in inhibiting replication

Clinical Trials

Vapendavir's biological activity has been evaluated in several clinical trials:

  • Phase 2 HRV Challenge Study (2009) :
    • Objective : Assess efficacy in preventing experimental HRV39 infection.
    • Results : Subjects receiving 264 mg showed a statistically significant reduction in mean viral load compared to placebo .
  • Phase 2 Study in Asthma Patients (2012) :
    • Objective : Evaluate efficacy on symptoms of HRV infection in asthmatic adults.
    • Results : The study involved 300 patients and reported a significant reduction in cold symptoms based on WURSS-21 severity scores (mean difference: -4.01, p = 0.020). Vapendavir was well tolerated with mild adverse events reported .
  • Ongoing Phase 2b SPIRITUS Trial :
    • This trial aims to enroll approximately 190 patients aged 18-70 with moderate-to-severe asthma exacerbated by HRV infection .

Case Studies

A review of individual cases highlights vapendavir's potential:

  • In a study involving patients with asthma exacerbated by HRV infections, vapendavir treatment resulted in improved respiratory function and reduced hospital visits due to exacerbations.
  • Another case demonstrated successful viral load reduction in a patient with chronic obstructive pulmonary disease (COPD) experiencing an HRV infection.

Safety Profile

Vapendavir has exhibited a favorable safety profile across trials:

  • Most treatment-related adverse events were mild, with moderate events occurring in only 2.3% of subjects during trials .
  • No serious adverse events were reported during the Phase 1 and Phase 2 trials, underscoring its tolerability .

Properties

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFDXZDQWMWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198151-75-5
Record name Vapendavir phosphate salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAPENDAVIR PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapendavir (diphosphate)
Reactant of Route 2
Vapendavir (diphosphate)
Reactant of Route 3
Vapendavir (diphosphate)
Reactant of Route 4
Vapendavir (diphosphate)
Reactant of Route 5
Vapendavir (diphosphate)
Reactant of Route 6
Vapendavir (diphosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.